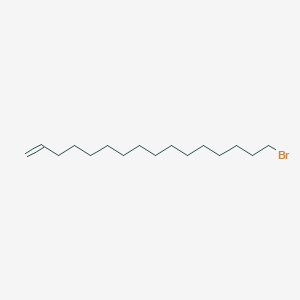

1-Hexadecene, 16-bromo-

Description

Significance of Terminal Alkenes in Complex Organic Synthesis

Terminal alkenes, also known as α-olefins, are fundamental building blocks in the field of organic synthesis. Their importance stems from their wide availability through large-scale industrial manufacturing and their appearance as products in many modern synthetic reactions. nih.govnih.gov These molecules, characterized by a carbon-carbon double bond at the end of a hydrocarbon chain, offer a unique combination of stability and reactivity. nih.gov They are generally inert to many common reagents like strong bases, various oxidants, and reductants, which allows for the manipulation of other functional groups within a molecule without affecting the double bond. nih.gov

However, under specific catalytic conditions, the terminal alkene functionality can be selectively transformed into a wide array of other chemical groups, enabling both the extension of hydrocarbon chains and the simultaneous installation of new functionalities. nih.gov This versatility makes them ideal starting materials for constructing complex molecules, including natural products, chiral compounds, and pharmaceuticals. nih.govnumberanalytics.com The reactivity of the terminal double bond allows for numerous transformations, such as electrophilic additions, making it a cornerstone for creating diverse and intricate molecular architectures. nih.govlibretexts.org

Role of Bromine Functionality in Long-Chain Hydrocarbon Chemistry

The incorporation of a bromine atom into a long-chain hydrocarbon imparts significant chemical reactivity to an otherwise generally unreactive alkane backbone. wou.edu Bromine is an effective leaving group, meaning it can be readily displaced by other atoms or molecular groups in nucleophilic substitution reactions. This property is crucial in organic synthesis for building more complex molecules from simpler bromoalkane precursors.

The reactivity of bromine is intermediate between that of chlorine and iodine. wikipedia.org This balanced reactivity makes it a versatile tool for chemists, allowing for reactions that may be too sluggish with chlorides or too reactive and non-selective with iodides. wikipedia.org In the context of long-chain hydrocarbons, the bromine atom serves as a handle to introduce a variety of functional groups at a specific position, enabling the synthesis of functionalized materials like surfactants and polymers. numberanalytics.com The reaction of hydrocarbons with bromine to form organobromine compounds is a key step in the production of valuable chemical intermediates. wikipedia.org

Research Context of Bifunctional Alkenes with Halogen Substituents

Molecules that contain both a terminal alkene and a halogen atom, such as 1-Hexadecene (B165127), 16-bromo-, are known as bifunctional compounds. These substances are of significant interest in research because they possess two distinct reactive sites within the same molecule. This dual functionality allows for a wide range of selective chemical transformations. For instance, the alkene can undergo addition reactions, while the carbon-bromine bond can participate in substitution reactions. nih.gov

This orthogonal reactivity is highly valuable in polymer chemistry and materials science. mdpi.com Such bifunctional monomers can be used to synthesize functionalized polymers where the halogenated end of the chain can be further modified after polymerization. mdpi.com The ability to perform different chemical operations at opposite ends of a long hydrocarbon chain is a powerful strategy for designing complex, tailor-made macromolecules and surface-modified materials. Research in this area focuses on developing controlled synthetic methods to utilize the unique reactivity of each functional group to build sophisticated molecular structures. nih.gov One study identified 1-Hexadecene, 16-bromo- as a volatile component in the leaves of Indocalamus latifolius, a material used in traditional food packaging, suggesting its potential role in the plant's chemical profile. oup.com

Chemical and Physical Properties of 1-Hexadecene, 16-bromo-

The following table summarizes key properties of the compound.

| Property | Value |

| IUPAC Name | 16-bromohexadec-1-ene |

| CAS Number | 118625-56-2 |

| Molecular Formula | C₁₆H₃₁Br |

| Molecular Weight | 303.32 g/mol |

| Appearance | White powder |

Data sourced from multiple chemical suppliers. organic-chemistry.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

16-bromohexadec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2H,1,3-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFLQZWMCZPLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337637 | |

| Record name | 1-Hexadecene, 16-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118625-56-2 | |

| Record name | 1-Hexadecene, 16-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hexadecene, 16 Bromo

Established and Emerging Synthetic Routes

The construction of 1-Hexadecene (B165127), 16-bromo- requires strategic C-C bond formation and regioselective functionalization. The primary challenge lies in introducing a bromine atom at the terminus of the C16 chain, remote from the double bond, or in constructing the carbon skeleton from precursors already containing the requisite functionalities.

While halogenation is a fundamental method for introducing bromine into a molecule, the direct, regioselective bromination of a simple precursor like 1-hexadecene to yield the desired 16-bromo product is not straightforward. The reactivity of the alkene functional group typically directs halogenation to either the double bond itself or the adjacent allylic position.

The use of N-bromosuccinimide (NBS) is a common method for the bromination of alkenes. libretexts.org However, its regioselectivity is highly dependent on the reaction conditions and the substrate. In the presence of a radical initiator or light, NBS is known to perform allylic bromination on alkenes. libretexts.org For a substrate like 1-hexadecene, this reaction would overwhelmingly favor the formation of 3-bromo-1-hexadecene, where the bromine is introduced at the position adjacent to the double bond, rather than the desired 16-position. This selectivity is dictated by the enhanced stability of the intermediate allylic radical. libretexts.org

Alternative bromination strategies that proceed via an electrophilic mechanism also target the double bond. For instance, a methoxy-bromination of 1-hexadecene has been reported, but this results in the addition of bromine and a methoxy (B1213986) group across the double bond, following Markovnikov's rule to place the bromine on the terminal carbon. orientjchem.org Therefore, direct halogenation of 1-hexadecene is not a viable route to 1-Hexadecene, 16-bromo-.

Radical bromination reactions proceed via a chain mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comcureffi.org

Initiation: The reaction begins with the homolytic cleavage of a bromine source to generate a small number of bromine radicals (Br•). In reactions involving NBS, a trace amount of HBr reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂), which is then cleaved by light or a radical initiator. libretexts.orglumenlearning.com

Propagation: A bromine radical abstracts a hydrogen atom from the substrate to form hydrogen bromide (HBr) and a carbon-centered radical. The stability of this radical intermediate determines the site of hydrogen abstraction. An allylic C-H bond (approx. 88 kcal/mol) is significantly weaker than a typical primary alkyl C-H bond (approx. 100 kcal/mol), making abstraction at the allylic position kinetically and thermodynamically favored. libretexts.org The resulting resonance-stabilized allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain. lumenlearning.com

Termination: The chain reaction is terminated when two radicals combine. lumenlearning.com

This mechanism explains the high regioselectivity for the allylic position in the radical bromination of alkenes, and consequently, why it is unsuitable for synthesizing 1-Hexadecene, 16-bromo- from 1-hexadecene.

A more effective strategy for synthesizing 1-Hexadecene, 16-bromo- involves the coupling of two smaller fragments, which allows for precise placement of the functional groups. These methods typically involve the formation of a new carbon-carbon bond between an alkenyl nucleophile and an alkyl halide electrophile. chemie-brunschwig.ch

Organometallic coupling reactions are particularly powerful for this purpose. A general approach involves reacting an organometallic reagent derived from an alkenyl halide with a long-chain α,ω-dihaloalkane. For example, vinylmagnesium bromide (an alkenyl Grignard reagent) can serve as a nucleophile that attacks a long-chain dibromoalkane, such as 1,14-dibromotetradecane. This nucleophilic substitution reaction forms the C16 backbone and leaves a terminal bromine atom intact. Other modern cross-coupling reactions, such as the Negishi coupling (using organozinc reagents), could also be employed, offering high yields and tolerance for various functional groups. chemie-brunschwig.ch

| Reaction Type | Alkenyl Component (Nucleophile) | Bromoalkane Component (Electrophile) | Key Features |

|---|---|---|---|

| Grignard Reaction | Vinylmagnesium bromide (CH₂=CH-MgBr) | 1,14-Dibromotetradecane | A classic and cost-effective C-C bond formation method. chemie-brunschwig.ch |

| Negishi Coupling | Vinylzinc chloride (CH₂=CH-ZnCl) | 1,14-Dibromotetradecane | Offers high reactivity and functional group tolerance, catalyzed by palladium or nickel. chemie-brunschwig.ch |

| Ullmann Reaction | (Not applicable for this specific transformation) | (Not applicable) | Typically used for forming biaryl compounds from aryl halides using copper. chemie-brunschwig.ch |

Synthesizing the target molecule can also be achieved by performing chemical transformations on a precursor that already possesses the C16 skeleton and the terminal bromine atom.

A plausible synthetic route starts with the commercially available compound 16-Bromo-1-hexadecanol (B1586836). sigmaaldrich.comfishersci.com This precursor contains the required C16 chain and the terminal bromine atom. The challenge then becomes the selective transformation of the primary alcohol at position 1 into a terminal alkene without disturbing the bromide at position 16.

Direct acid-catalyzed dehydration of the alcohol is generally not ideal, as the harsh conditions could lead to side reactions, including elimination of HBr or rearrangement of the carbon skeleton. A more controlled, two-step approach is hypothesized to be more effective:

Activation of the Alcohol: The hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Elimination: The resulting tosylate or mesylate is then treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to induce an E2 elimination reaction, forming the terminal double bond and yielding the final product, 1-Hexadecene, 16-bromo-.

This sequence provides a controlled method for generating the alkene at the desired position while preserving the terminal bromide functionality.

Transformation of Related Brominated Alcohols and Alkyne Precursors

Routes from 1-Hexadecyne Derivatives to Bromoalkenes (Hypothesized transformation from related structures like 1-Hexadecyne)

The transformation of terminal alkynes, such as 1-hexadecyne, into terminal bromoalkenes represents a direct and atom-economical approach to synthesizing 1-Hexadecene, 16-bromo-. This can be principally achieved through the anti-Markovnikov addition of hydrogen bromide (HBr) across the triple bond.

Radical Addition of HBr:

The anti-Markovnikov addition of HBr to terminal alkynes can be initiated by radical initiators, such as peroxides (ROOR) or UV light. libretexts.orgucalgary.camasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. The regioselectivity is governed by the formation of the more stable vinyl radical intermediate. In the case of 1-hexadecyne, the bromine radical (Br•) adds to the terminal carbon (C-1), leading to the formation of a more stable secondary vinyl radical at C-2. Subsequent abstraction of a hydrogen atom from HBr yields the desired 1-bromo-1-hexadecene. This process, however, can result in a mixture of (E) and (Z) isomers. libretexts.org

Metal-Catalyzed Hydrobromination:

More recently, metal-catalyzed methods have been developed to achieve anti-Markovnikov hydrobromination of terminal alkynes with high regio- and stereoselectivity. researchgate.net For instance, copper-catalyzed protocols have been reported for the synthesis of (E)-vinyl bromides from terminal alkynes. researchgate.net These reactions often utilize a silane (B1218182) as a hydride source and a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane. researchgate.net While not specifically demonstrated for 1-hexadecyne, these methods offer a plausible and potentially more controlled route to (E)-1-Hexadecene, 16-bromo- compared to radical additions.

| Method | Reagents and Conditions | Selectivity | Potential Outcome for 1-Hexadecyne |

| Radical Addition | HBr, Peroxides (e.g., ROOR), heat or UV light | Anti-Markovnikov, mixture of (E) and (Z) isomers | (E/Z)-1-Hexadecene, 16-bromo- |

| Metal-Catalyzed Hydrobromination | Cu(I) catalyst, Silane (e.g., PhSiH3), Bromine source | Anti-Markovnikov, typically high (E)-selectivity | Predominantly (E)-1-Hexadecene, 16-bromo- |

Advanced Catalytic Approaches in 1-Hexadecene, 16-bromo- Synthesis

Metal-Catalyzed Coupling Reactions for Olefin Formation

Olefin metathesis, particularly cross-metathesis, stands out as a versatile strategy for constructing the double bond of 1-Hexadecene, 16-bromo-. masterorganicchemistry.com This reaction involves the exchange of alkylidene fragments between two different alkenes, catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. organic-chemistry.orgd-nb.info

A hypothetical route to 1-Hexadecene, 16-bromo- via cross-metathesis could involve the reaction of a shorter ω-bromo-α-olefin, such as 1-bromo-10-undecene, with an excess of a short-chain α-olefin like 1-hexene, with ethylene (B1197577) as a byproduct. The use of a second-generation Grubbs catalyst is often preferred due to its higher activity and tolerance for functional groups like bromides. researchgate.net The efficiency of such reactions can sometimes be enhanced by additives like copper(I) iodide, which can act as a phosphine (B1218219) scavenger. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| ω-Bromo-α-olefin (e.g., 1-bromo-10-undecene) | α-Olefin (e.g., 1-hexene) | Grubbs II Catalyst | 1-Hexadecene, 16-bromo- |

| 1,2-Dibromoethene | 1-Pentadecene (B78149) | Molybdenum Alkylidene Catalyst | (Z)-1-Hexadecene, 16-bromo- nih.gov |

Stereoselective Synthesis of 1-Hexadecene, 16-bromo- Isomers (e.g., inspired by (Z)-16-Bromo-5-hexadecene synthesis)

The synthesis of specific geometric isomers ((E) or (Z)) of 1-Hexadecene, 16-bromo- requires stereoselective methods. Inspiration can be drawn from the synthesis of structurally related long-chain bromoalkenes. For instance, the synthesis of (Z)-alkenyl halides has been achieved through catalytic cross-metathesis using molybdenum alkylidene catalysts and (Z)-1,2-dihaloethenes. nih.gov This approach could potentially be adapted to synthesize (Z)-1-Hexadecene, 16-bromo- from 1-pentadecene and (Z)-1,2-dibromoethene. nih.gov

Another powerful strategy for the stereoselective synthesis of (Z)-1-bromo-1-alkenes involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. researchgate.netorganic-chemistry.org This reaction, often promoted by microwave irradiation in the presence of a base like triethylamine, can proceed with high stereoselectivity. organic-chemistry.org To apply this to the synthesis of (Z)-1-Hexadecene, 16-bromo-, one would need to first prepare the corresponding anti-2,3-dibromo-18-bromo-octadecanoic acid.

Furthermore, hydroboration of 1-halo-1-alkynes can lead to (Z)-1-halo-1-alkenylboranes, which are versatile intermediates for the synthesis of various trisubstituted alkenes with high stereoselectivity. nih.gov By choosing the appropriate subsequent coupling reactions, one could envision a pathway to stereodefined isomers of 1-Hexadecene, 16-bromo-.

| Synthetic Strategy | Key Precursor | Key Transformation | Resulting Isomer |

| Catalytic Cross-Metathesis | 1-Pentadecene and (Z)-1,2-dibromoethene | Molybdenum-catalyzed metathesis | (Z)-1-Hexadecene, 16-bromo- nih.gov |

| Debrominative Decarboxylation | anti-2,3-Dibromo-18-bromo-octadecanoic acid | Microwave-assisted reaction with base | (Z)-1-Hexadecene, 16-bromo- organic-chemistry.org |

| Hydroboration of 1-Halo-1-alkyne | 1-Bromo-1-hexadecyne | Hydroboration followed by selective coupling | Stereodefined (E) or (Z) isomers nih.gov |

Optimization of Reaction Conditions and Yield for 1-Hexadecene, 16-bromo- Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-Hexadecene, 16-bromo- while minimizing side reactions and costs. The key parameters to consider depend on the chosen synthetic methodology.

For metal-catalyzed cross-metathesis reactions , the following factors are critical:

Catalyst Loading: Typically, catalyst loading is kept low (e.g., 0.5-5 mol%) to minimize cost, but higher loadings may be necessary for challenging substrates.

Solvent: Dichloromethane and toluene (B28343) are common solvents for metathesis reactions.

Temperature: Reactions are often run at room temperature to reflux temperatures, depending on the catalyst's stability and the reactants' reactivity.

Reactant Ratio: Using an excess of one of the olefin partners can drive the equilibrium towards the desired cross-metathesis product. masterorganicchemistry.com

Ethylene Removal: In reactions that produce ethylene as a byproduct, its removal (e.g., by performing the reaction under vacuum or a stream of inert gas) can significantly improve the reaction efficiency.

For radical addition of HBr to 1-hexadecyne , the optimization would focus on:

Initiator Concentration: The amount of peroxide or the intensity of UV light must be carefully controlled to ensure efficient initiation without promoting undesired side reactions.

HBr Concentration: The concentration of HBr can influence the reaction rate and selectivity.

Temperature: The reaction temperature affects the rate of both the initiation and propagation steps.

Solvent: Non-polar solvents are generally preferred for radical reactions.

The table below summarizes key parameters that would be optimized for different synthetic routes.

| Synthetic Route | Parameter to Optimize | Typical Range/Condition | Effect on Reaction |

| Cross-Metathesis | Catalyst Loading | 0.5 - 5 mol% | Influences reaction rate and cost. |

| Temperature | Room Temperature to Reflux | Affects reaction rate and catalyst stability. | |

| Solvent | Dichloromethane, Toluene | Can affect catalyst solubility and activity. | |

| Reactant Stoichiometry | Excess of one olefin | Drives equilibrium towards the product. | |

| Radical Hydrobromination | Initiator Concentration | Varies with initiator type | Controls the rate of radical formation. |

| Temperature | Varies (e.g., 50-80 °C) | Influences reaction rate and side reactions. | |

| Solvent | Non-polar solvents | Favors the radical pathway. | |

| Metal-Catalyzed Hydrobromination | Catalyst System | e.g., Cu(I)/Ligand | Determines selectivity and efficiency. |

| Hydride Source | e.g., Silanes | Stoichiometry affects reaction completion. | |

| Temperature | Room Temperature to moderate heating | Affects catalyst activity and stability. |

Chemical Reactivity and Derivatization of 1 Hexadecene, 16 Bromo

Electrophilic and Nucleophilic Reactions of the Terminal Alkene Moiety

The carbon-carbon double bond at the C-1 position is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity is characteristic of alkenes and allows for the introduction of a variety of functional groups across the double bond.

Addition Reactions Across the Double Bond (e.g., cohalogenation with N-bromosuccinimide)

Electrophilic addition reactions are a primary mode of reactivity for the alkene group in 1-Hexadecene (B165127), 16-bromo-. savemyexams.comlasalle.edu In these reactions, the π bond of the alkene is broken, and two new σ bonds are formed. savemyexams.com

A common reagent for such transformations is N-bromosuccinimide (NBS), which serves as an electrophilic bromine source. missouri.edumasterorganicchemistry.com When an alkene is treated with NBS in the presence of a nucleophilic solvent like water, a halohydrin is formed. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the nucleophilic attack of water. lasalle.edumasterorganicchemistry.com This attack occurs at the more substituted carbon, and the resulting stereochemistry is typically trans or anti-addition. masterorganicchemistry.comyoutube.com

Hydrohalogenation involves the addition of a hydrogen halide (HX, such as HBr or HCl) across the double bond of the alkene. youtube.compressbooks.pub The reaction is initiated by the attack of the electron-rich alkene on the electrophilic hydrogen of the HX molecule. savemyexams.comyoutube.com This forms a carbocation intermediate and a halide ion. savemyexams.compressbooks.pub

According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. youtube.com For 1-Hexadecene, 16-bromo-, the hydrogen would add to the C-1 carbon, resulting in the formation of a more stable secondary carbocation at the C-2 position. The subsequent attack of the halide nucleophile at C-2 yields the final product. youtube.com

| Reagent | Conditions | Regioselectivity | Major Product |

| HBr | Polar solvent | Markovnikov | 2,16-Dibromohexadecane |

| HCl | Polar solvent | Markovnikov | 16-Bromo-2-chlorohexadecane |

| HI | Polar solvent | Markovnikov | 16-Bromo-2-iodohexadecane |

The terminal double bond of 1-Hexadecene, 16-bromo- can be converted into an epoxide, a three-membered ring containing an oxygen atom. This transformation is a valuable synthetic step as epoxides are versatile intermediates that can be opened by various nucleophiles. Olefin epoxidation can be achieved using various methods, including electro-epoxidation, which can be mediated by bromine and oxygen redox species. nih.govrsc.org In this process, bromine redox species are generated at the anode, which, in cooperation with oxygen redox species from the cathode, facilitate the epoxidation of the alkene substrate under ambient conditions. rsc.org This method is considered an eco-friendly strategy for producing epoxides. rsc.org The reaction converts the C=C double bond into an oxirane ring, yielding 16-bromo-1,2-epoxyhexadecane.

The alkene moiety can be functionalized with various heteroatom-containing reagents. A key example is halohydrin formation, where the alkene reacts with a halogen (like bromine) in the presence of water. masterorganicchemistry.com The reaction of 1-Hexadecene, 16-bromo- with a reagent like N-bromosuccinimide in an aqueous solvent such as a mixture of acetonitrile and water would result in the formation of a bromohydrin. masterorganicchemistry.comnih.gov The reaction proceeds via a bromonium ion intermediate, which is then attacked by water. This results in the anti-addition of -Br and -OH groups across the double bond, yielding 1,16-dibromohexadecan-2-ol as the major product, following Markovnikov's regioselectivity for the hydroxyl group.

Radical Reactions involving the Alkene Group

In contrast to electrophilic additions, the alkene group can also undergo radical addition reactions. lumenlearning.com A notable example is the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). youtube.comyoutube.com This reaction proceeds via a radical chain mechanism and results in anti-Markovnikov addition. youtube.com

The mechanism involves three phases: initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation: The peroxide is homolytically cleaved by heat or light to form two alkoxyl radicals. An alkoxyl radical then abstracts a hydrogen atom from HBr to generate a bromine radical. youtube.com

Propagation: The bromine radical adds to the C-1 carbon of the terminal alkene. This addition occurs at the less substituted carbon to form the more stable secondary alkyl radical at the C-2 position. youtube.comyoutube.com This alkyl radical then abstracts a hydrogen atom from another HBr molecule to form the final product and regenerate a bromine radical, which continues the chain reaction. youtube.comucr.edu

Termination: The reaction is terminated when two radical species combine. lumenlearning.comyoutube.com

| Reaction Type | Reagent | Regioselectivity | Major Product |

| Electrophilic Addition | HBr | Markovnikov | 2,16-Dibromohexadecane |

| Radical Addition | HBr, ROOR | Anti-Markovnikov | 1,16-Dibromohexadecane |

Reactions Involving the Bromine Substituent

The bromine atom at the C-16 position is attached to a primary carbon, making it a good substrate for nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. libretexts.org The bromide ion is an excellent leaving group, allowing for its displacement by a wide variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the terminus of the sixteen-carbon chain, independent of the alkene at the other end. This dual reactivity makes 1-Hexadecene, 16-bromo- a valuable bifunctional linker molecule.

| Nucleophile | Reagent Example | Product Name | Product Class |

| Cyanide | Sodium Cyanide (NaCN) | 17-Heptadecenenitrile | Nitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Hexadec-15-en-1-ol | Alcohol |

| Azide (B81097) | Sodium Azide (NaN₃) | 16-Azidohexadec-1-ene | Alkyl Azide |

| Thiolate | Sodium Hydrosulfide (NaSH) | Hexadec-15-ene-1-thiol | Thiol |

| Amine | Ammonia (NH₃) | Hexadec-15-en-1-amine | Primary Amine |

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The primary alkyl bromide in 1-Hexadecene, 16-bromo- is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. This type of reaction involves the displacement of the bromide ion, a good leaving group, by a wide variety of nucleophiles. These reactions are fundamental in introducing new functional groups at the terminus of the sixteen-carbon chain.

Common nucleophiles that can be employed include:

Hydroxide and alkoxides (e.g., RO) to form long-chain alcohols and ethers.

Cyanide (CN) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (N(_3)) to form an alkyl azide, a precursor to primary amines via reduction.

Thiols and thiolates (e.g., RS) to synthesize long-chain thioethers.

Carboxylates (e.g., RCOO) to form esters.

The general scheme for these reactions is as follows:

CH(_2)=CH(CH(_2))(_1_3)CH(_2)Br + Nu(^-) → CH(_2)=CH(CH(_2))(_1_3)CH(_2)Nu + Br(^-)

Where Nu represents the incoming nucleophile. The efficiency of these reactions is typically high, given the unhindered nature of the primary alkyl bromide.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN(_3)) | Azide (-N(_3)) |

| Thiolate | Sodium thiomethoxide (NaSCH(_3)) | Thioether (-SCH(_3)) |

| Acetate | Sodium Acetate (CH(_3)COONa) | Ester (-OOCCH(_3)) |

Cross-Coupling Chemistry Utilizing the Alkyl Bromide

The carbon-bromine bond in 1-Hexadecene, 16-bromo- serves as an electrophilic site for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation: A primary application of the alkyl bromide functionality is the formation of a Grignard reagent. masterorganicchemistry.comyoutube.com This is achieved by reacting 1-Hexadecene, 16-bromo- with magnesium metal in an aprotic ether solvent (e.g., diethyl ether or tetrahydrofuran).

CH(_2)=CH(CH(_2))(_1_3)CH(_2)Br + Mg → CH(_2)=CH(CH(_2))(_1_3)CH(_2)MgBr

The resulting Grignard reagent is a potent nucleophile and a strong base. youtube.com It can react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com For instance, reaction with an aldehyde followed by an acidic workup yields a secondary alcohol. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: 1-Hexadecene, 16-bromo- can act as the electrophilic partner in several palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly effective for forming carbon-carbon single bonds. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the alkyl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.org This is a valuable method for the synthesis of long-chain enynes. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh(_3))(_4)), Base (e.g., K(_2)CO(_3)) | C(sp(_3))-C(sp(_2)) |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl(_2)(PPh(_3))(_2)), Cu(I) salt (e.g., CuI), Base (e.g., NEt(_3)) | C(sp(_3))-C(sp) |

Elimination Reactions to Form Dienyl Structures

The treatment of 1-Hexadecene, 16-bromo- with a strong, non-nucleophilic base can induce an elimination reaction, specifically an E2 (bimolecular elimination) reaction. docbrown.info In this process, a proton from the carbon adjacent to the bromine-bearing carbon is abstracted by the base, leading to the simultaneous expulsion of the bromide ion and the formation of a new pi bond.

CH(_2)=CH(CH(_2))(_1_2)CH(_2)CH(_2)Br + Base → CH(_2)=CH(CH(_2))(_1_2)CH=CH(_2) + H-Base(^+) + Br(^-)

This reaction converts the terminal alkene and alkyl bromide functionalities into a conjugated diene system (1,15-hexadecadiene). The choice of base and reaction conditions is crucial to favor elimination over the competing nucleophilic substitution reaction. docbrown.info Strong, sterically hindered bases such as potassium tert-butoxide (KOtBu) in a non-polar solvent are often used to promote elimination. docbrown.info

Bifunctional Reactivity and Chemo-selectivity Studies

The presence of two distinct functional groups in 1-Hexadecene, 16-bromo- allows for selective transformations at one site while leaving the other intact, or for reactions that engage both functionalities simultaneously or sequentially.

Cascade and Tandem Reactions for Complex Molecular Architectures

The dual functionality of 1-Hexadecene, 16-bromo- makes it an excellent substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot, often triggered by a single event.

One notable example is the intramolecular radical cyclization, which has been studied in similar systems like 6-bromohex-1-ene. nuv.ac.in In such a reaction, a radical is first generated at the carbon-bromine bond, typically using a radical initiator like AIBN and a reagent such as tributyltin hydride (Bu(_3)SnH). This radical can then attack the intramolecular double bond, leading to the formation of a cyclic structure. nuv.ac.in For 1-Hexadecene, 16-bromo-, this would involve a long-range cyclization, which is generally less favorable but can be promoted under specific conditions.

A hypothetical tandem reaction could involve a Sonogashira coupling at the bromide terminus, followed by a reaction at the alkene. For instance, coupling with an appropriate alkyne could be followed by an intramolecular cyclization or a subsequent intermolecular reaction at the terminal double bond, all in a one-pot procedure. Such strategies are highly efficient for rapidly building molecular complexity from a simple linear precursor.

Polymerization and Materials Science Applications of 1 Hexadecene, 16 Bromo

Homopolymerization Studies of 1-Hexadecene (B165127), 16-bromo-

The dual functionality of 1-Hexadecene, 16-bromo-, featuring a polymerizable double bond and a reactive bromine end-group, presents both opportunities and challenges for its homopolymerization. The success and mechanism of polymerization are highly dependent on the chosen method.

Radical Polymerization Mechanisms

Radical polymerization offers a viable route for polymerizing functionalized olefins. For monomers like 1-Hexadecene, 16-bromo-, specific controlled radical polymerization techniques are particularly relevant.

Atom Transfer Radical Polymerization (ATRP): This method is a powerful tool for creating well-defined polymers from monomers containing a halogen atom. jst.go.jpnih.gov In the context of 1-Hexadecene, 16-bromo-, the bromine atom could potentially participate in the ATRP equilibrium, leading to a complex reaction. However, the primary polymerization would involve the terminal double bond. A typical ATRP initiation system could be employed to start the polymerization at the olefin site.

Group Transfer Radical Polymerization (GTRP): GTRP has emerged as a strategy to overcome challenges associated with the radical polymerization of α-olefins, which are often hindered by chain transfer reactions. chemrxiv.orgnih.gov This technique allows for the synthesis of high molecular weight carbon-chain poly(α-olefins). chemrxiv.orgnih.gov While direct studies on 1-Hexadecene, 16-bromo- are not prevalent, the principles of GTRP suggest it could be a promising method for achieving its homopolymerization. chemrxiv.orgnih.gov

The general mechanism for the radical polymerization of an α-olefin is initiated by a radical species, which adds to the double bond of the monomer. The resulting radical then propagates by adding to another monomer unit, and the process continues until termination.

Coordination Polymerization Investigations

Coordination polymerization, particularly with transition metal catalysts like Ziegler-Natta or metallocene systems, is a standard method for producing polyolefins with controlled tacticity. However, the presence of a polar functional group, such as the bromine atom in 1-Hexadecene, 16-bromo-, can pose a significant challenge. The Lewis basic nature of the halogen can lead to catalyst deactivation. rsc.org

Despite these challenges, research into the coordination polymerization of functionalized olefins has made significant strides. researchgate.netmdpi.comchinesechemsoc.org Strategies to mitigate catalyst poisoning include using less oxophilic late transition metal catalysts or protecting the functional group. rsc.org

Studies on the coordination polymerization of 1-hexadecene itself provide a valuable reference. mdpi.commdpi.com For instance, pyridylamidohafnium catalysts have been successfully used for the copolymerization of propylene (B89431) with 1-hexadecene, yielding copolymers with high molecular weight. mdpi.com Similarly, α-diimine Ni(II) catalysts have been employed for 1-hexadecene polymerization. mdpi.com

Furthermore, research on the copolymerization of ethylene (B1197577) with other ω-bromoalkenes, such as 11-bromo-1-undecene (B109033), using metallocene catalysts has demonstrated the feasibility of incorporating bromo-functionalized monomers into polyolefin chains. mdpi.comresearchgate.net In these studies, the amount of the bromo-alkene incorporated into the copolymer could be controlled by adjusting the feed ratio and the type of cocatalyst used. mdpi.com These findings strongly suggest that with the appropriate choice of catalyst and reaction conditions, the coordination homopolymerization of 1-Hexadecene, 16-bromo- is achievable.

Copolymerization with Other Monomers

The ability of 1-Hexadecene, 16-bromo- to copolymerize with other standard olefins is crucial for tailoring the properties of the final polymer and for introducing functionality into otherwise non-functional polyolefins.

Incorporation of 1-Hexadecene, 16-bromo- into Olefinic Polymer Chains

The incorporation of 1-Hexadecene, 16-bromo- into polymer chains during copolymerization with monomers like ethylene and propylene is a key application. Research has shown that higher α-olefins, including 1-hexadecene, can be effectively copolymerized with propylene using specific catalyst systems. mdpi.com

A study utilizing a dimethyl pyridylamidohafnium catalyst demonstrated the synthesis of a series of copolymers of propylene with higher α-olefins, including 1-hexadecene. mdpi.com The results indicated that copolymers with varying comonomer incorporation could be obtained. mdpi.com

| Run | Comonomer | Comonomer Feed (mmol) | Comonomer Incorporation (mol%) | Molecular Weight (Mw) ( kg/mol ) | Activity (10^6 g/mol Hf*h) |

| 1 | 1-Octene | 1.0 | 7.9 | 196 | 5.9 |

| 2 | 1-Dodecene | 1.0 | 8.5 | 215 | 6.2 |

| 3 | 1-Hexadecene | 1.0 | 8.1 | 224 | 6.1 |

| 4 | 1-Eicosene | 1.0 | 7.5 | 231 | 5.8 |

This table is adapted from data on the copolymerization of propylene with higher α-olefins using a pyridylamidohafnium catalyst. mdpi.com

Similarly, the successful metallocene-catalyzed copolymerization of ethylene with 11-bromo-1-undecene provides a strong precedent for the copolymerization of ethylene with 1-Hexadecene, 16-bromo-. mdpi.com In this study, the incorporation of the brominated monomer was found to be dependent on the reaction conditions and the type of methylaluminoxane (B55162) (MAO) cocatalyst used. mdpi.com

| Run | 11-bromo-1-undecene Feed (mmol) | Cocatalyst | Incorporation of 11-bromo-1-undecene (mol%) | Yield (g) |

| 1 | 0.5 | MMAO | 1.0 | 1.23 |

| 2 | 1.0 | MMAO | 2.1 | 1.15 |

| 3 | 2.0 | MMAO | 4.3 | 0.98 |

| 4 | 1.0 | dMAO | 25.2 | 0.45 |

This table is adapted from data on the copolymerization of ethylene with 11-bromo-1-undecene. mdpi.com MMAO: modified methylaluminoxane, dMAO: dried methylaluminoxane.

These studies collectively indicate that 1-Hexadecene, 16-bromo- can be effectively incorporated into polyolefin backbones, creating functionalized materials.

Synthesis of Functionalized Copolymers via the Bromine Moiety

The terminal bromine atom in copolymers derived from 1-Hexadecene, 16-bromo- serves as a versatile chemical handle for further functionalization. This allows for the synthesis of a wide array of graft copolymers and modified polyolefins. The presence of the C-Br bond opens up possibilities for various nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) can introduce azide groups, which are useful in "click" chemistry. nih.gov

The bromine can also be a site for the initiation of a second, different type of polymerization, leading to the formation of graft copolymers. For instance, the bromo-functionalized polyolefin could act as a macroinitiator for ATRP of a different monomer, allowing for the growth of side chains with distinct properties from the polyolefin backbone. mdpi.com

Post-Polymerization Modification of 1-Hexadecene, 16-bromo- Polymers

Post-polymerization modification is a powerful strategy for introducing functional groups into polymers that may not be compatible with the initial polymerization conditions. nih.govrsc.orgcmu.edursc.org For polymers and copolymers of 1-Hexadecene, 16-bromo-, the terminal bromine atom is the primary site for such modifications.

This approach offers several advantages, including the ability to characterize the base polymer before modification and the introduction of a wide range of functionalities. cmu.edu The reactions must be highly efficient and selective to avoid side reactions that could degrade the polymer backbone. rsc.org

A variety of chemical transformations can be performed on the bromine-containing polymer. These include:

Nucleophilic Substitution Reactions: The bromine can be displaced by a wide range of nucleophiles to introduce different functional groups. For example, reaction with amines can introduce amino groups, while reaction with carboxylates can lead to ester linkages.

Azide-Alkyne "Click" Chemistry: As mentioned, the bromine can be converted to an azide, which can then readily react with alkyne-functionalized molecules via copper-catalyzed or strain-promoted cycloaddition reactions. nih.gov

Cross-Coupling Reactions: The C-Br bond can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds and attach complex molecular structures.

These post-polymerization modifications significantly expand the utility of polymers derived from 1-Hexadecene, 16-bromo-, enabling the creation of advanced materials with tailored properties for a wide range of applications.

Applications in Advanced Materials Research

The versatility of 1-Hexadecene, 16-bromo- extends to various areas of advanced materials research, from the development of surfactants to the creation of sophisticated polymer electrolytes and surface coatings.

1-Hexadecene, 16-bromo- serves as a key precursor in the synthesis of novel amphiphiles and surfactants. The long C16 hydrocarbon chain provides the necessary hydrophobicity, while the terminal bromo group can be converted into a variety of hydrophilic head groups. For example, reaction with tertiary amines followed by quaternization can yield cationic surfactants. The precise control over the molecular structure allows for the fine-tuning of surfactant properties such as critical micelle concentration (CMC) and surface tension reduction.

In the realm of surface science, 1-Hexadecene, 16-bromo- and its polymeric derivatives are utilized for surface modification and the development of advanced coatings. The bromo-functionalized polymers can be grafted onto surfaces to alter their properties, such as wettability, adhesion, and biocompatibility. This "grafting-to" approach involves attaching the pre-synthesized polymer to a reactive surface. Alternatively, the monomer itself can be used in "grafting-from" techniques like surface-initiated atom transfer radical polymerization (SI-ATRP), where the polymerization is initiated from a surface-bound initiator.

Functional polymers derived from 1-Hexadecene, 16-bromo- are being explored for applications in polymer electrolytes and membranes. By introducing ion-conducting groups through the modification of the pendant bromine, it is possible to create solid polymer electrolytes for use in batteries and fuel cells. The long aliphatic side chains can influence the morphology and mechanical properties of the resulting membranes, while the functional groups facilitate ion transport.

A significant application of 1-Hexadecene, 16-bromo- is its use as a starting material for the synthesis of quaternary ammonium (B1175870) salts. These compounds, which possess a positively charged nitrogen atom, are widely used as surfactants, phase-transfer catalysts, and antimicrobial agents. The synthesis typically involves the reaction of 1-Hexadecene, 16-bromo- with a tertiary amine, resulting in the formation of a quaternary ammonium bromide. The presence of the terminal double bond in the resulting salt offers the potential for further polymerization or surface attachment.

Mechanistic and Theoretical Investigations of 1 Hexadecene, 16 Bromo

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for predicting and understanding the behavior of molecules at an atomic level. For a molecule like 1-hexadecene (B165127), 16-bromo-, these techniques can offer insights into its electronic characteristics, the pathways of its reactions, and its preferred three-dimensional structures.

Electronic Structure Analysis

Electronic structure analysis, through methods like Density Functional Theory (DFT) or other quantum chemical calculations, can be applied to understand the distribution of electrons within the 1-hexadecene, 16-bromo- molecule. Such analyses would reveal key information about its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons. Furthermore, calculations of the electrostatic potential surface would highlight regions of positive and negative charge, identifying the electrophilic and nucleophilic sites within the molecule. This would be particularly insightful for understanding the influence of the electron-withdrawing bromine atom and the electron-rich double bond.

Reaction Pathway Elucidation

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions involving 1-hexadecene, 16-bromo-. By calculating the energies of reactants, transition states, and products, it is possible to elucidate the most likely pathways for its various transformations, such as nucleophilic substitution at the bromine-bearing carbon or addition reactions at the double bond. Theoretical modeling can determine the activation energies for these competing pathways, thereby predicting which reactions are kinetically favored under different conditions. This predictive capability allows for the optimization of reaction conditions to favor the formation of desired products.

Conformational Analysis and Intermolecular Interactions

The long aliphatic chain of 1-hexadecene, 16-bromo- allows for a multitude of possible conformations. Conformational analysis, using molecular mechanics or quantum chemical methods, can identify the lowest energy (most stable) conformations of the molecule. Understanding the preferred shapes of the molecule is essential for predicting its physical properties and how it interacts with other molecules. Furthermore, these models can be used to study intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are critical in determining the bulk properties of the substance, including its boiling point and solubility.

Spectroscopic and Diffraction Studies for Reaction Mechanisms

While computational methods provide theoretical predictions, spectroscopic and diffraction techniques offer experimental data to probe reaction mechanisms. These methods can identify transient species and provide quantitative data on the speed and energy changes of a reaction.

Elucidation of Intermediates in Synthetic Pathways

In the synthesis and subsequent reactions of 1-hexadecene, 16-bromo-, short-lived intermediates may be formed. Techniques such as in-situ NMR spectroscopy, time-resolved infrared (IR) spectroscopy, or UV-Vis spectroscopy can be employed to detect and characterize these transient species. For instance, in a substitution reaction, these methods could potentially identify carbocation or other reactive intermediates, providing direct evidence for a proposed reaction mechanism. While not directly a diffraction technique for intermediates in solution, X-ray crystallography of stable analogues or trapped intermediates can provide definitive structural information.

Understanding Reaction Kinetics and Thermodynamics

Spectroscopic methods are fundamental to determining the kinetics of reactions involving 1-hexadecene, 16-bromo-. By monitoring the change in concentration of the reactant or a product over time using techniques like UV-Vis or NMR spectroscopy, the rate law and rate constants for the reaction can be determined. This quantitative data is essential for understanding how factors like temperature, concentration, and catalysts influence the reaction speed. Furthermore, by studying the reaction at different temperatures, it is possible to determine key thermodynamic parameters such as the enthalpy and entropy of activation, providing deeper insight into the energy profile of the reaction.

Phytochemical Context of 1-Hexadecene, 16-bromo-

While detailed mechanistic studies are limited, 1-hexadecene, 16-bromo- has been identified as a phytochemical component in the methanol (B129727) extract of Clitoria ternatea flowers. kristujayantijournal.com A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this extract identified several compounds, with 1-hexadecene, 16-bromo- being a notable constituent. kristujayantijournal.com

The following table details the major phytocompounds identified in the methanolic extract of C. ternatea flowers. kristujayantijournal.com

| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Peak Area (%) |

| 19.039 | Phenol, 2,4-bis(1,1-dimethylethyl)- | C14H22O | 206 | 20.66 |

| 20.773 | n-Hexadecanoic acid | C16H32O2 | 256 | 9.59 |

| Not specified | 1-Hexadecene, 16-bromo- | C16H31Br | 303 | 8.77 |

| 21.087 | Hexadecanoic acid, ethyl ester | C18H36O2 | 284 | 8.35 |

| Not specified | Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl) | Not specified | Not specified | 7.00 |

| Not specified | Bis(2-ethylhexyl) phthalate | C24H38O4 | 390 | 5.49 |

| Not specified | Tetracosamethyl-cyclododecasiloxane | C24H72O12Si12 | 962 | 5.44 |

| Not specified | Octathiocane, sulfur, mol. (s8) | S8 | 256 | 5.02 |

| 19.039 | 1-Octadecene | C18H36 | 252 | 3.5 |

Advanced Analytical Techniques for Structural Elucidation of Reaction Products

The precise identification and structural characterization of products from reactions involving 1-Hexadecene, 16-bromo- are paramount for understanding reaction mechanisms. This is accomplished through a suite of advanced analytical techniques, each providing unique and complementary information about the molecular architecture of the resulting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., tracking deuterium (B1214612) incorporation in related brominated hexadecanes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For derivatives of 1-Hexadecene, 16-bromo-, ¹H and ¹³C NMR are fundamental for confirming structural integrity and identifying transformations.

While specific spectral data for 1-Hexadecene, 16-bromo- is not detailed in the provided search results, expected chemical shifts can be inferred from known values for similar structures like 1-hexadecene and 1-bromohexadecane (B154569). chemicalbook.comchemicalbook.com The protons on the terminal double bond (C=CH₂) of 1-hexadecene typically appear in the ¹H NMR spectrum between δ 4.9 and 5.8 ppm, while the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) in 1-bromohexadecane are found around δ 3.4 ppm. chemicalbook.comchemicalbook.com The corresponding carbon signals in the ¹³C NMR spectrum would also have characteristic chemical shifts.

A powerful application of NMR in mechanistic studies is the use of isotopic labeling, such as deuterium (²H or D) incorporation. rsc.orgnih.gov By replacing specific hydrogen atoms with deuterium, chemists can track the course of a reaction. libretexts.org For instance, if a reaction is performed in a deuterated solvent like D₂O, the incorporation of deuterium into the product molecule can be monitored by ¹H NMR (observing the disappearance of a signal) or directly by ²H NMR spectroscopy. nih.govlibretexts.orgresearchgate.net This method provides definitive evidence for the involvement of specific C-H bonds in a reaction mechanism, such as in addition reactions across the double bond or substitution reactions at the bromine-bearing carbon. nih.govharvard.edu

Table 1: Predicted ¹H NMR Chemical Shifts for Key Functional Groups

| Functional Group | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| Terminal Alkene | CH ₂=CH- | ~4.9 - 5.1 |

| Terminal Alkene | CH₂=CH - | ~5.7 - 5.9 |

| Bromomethyl | -CH ₂Br | ~3.4 |

Mass Spectrometry for Reaction Product Identification and Fragmentation Analysis (e.g., GC-MS analysis in related studies)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of compounds and, when coupled with Gas Chromatography (GC-MS), for separating and identifying components of a reaction mixture. dntb.gov.uascirp.org Standard GC-MS methods may have limitations in detecting very long-chain hydrocarbons (beyond C40), but are suitable for C16 compounds like 1-Hexadecene, 16-bromo- and its derivatives. mdpi.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). msu.edulibretexts.org This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, where the two peaks are separated by two mass units and have almost equal intensity. msu.eduulethbridge.ca

The fragmentation pattern provides a fingerprint of the molecule's structure. For a long-chain bromoalkane like 1-bromohexadecane, fragmentation often involves the loss of the bromine atom or cleavage of the hydrocarbon chain, leading to a series of alkyl and alkenyl carbocations. msu.edulibretexts.org In the case of 1-Hexadecene, 16-bromo-, the molecular ion would be observed, followed by characteristic fragments. Analysis of these fragments helps to piece together the structure of the original molecule and identify any changes that occurred during a reaction.

Table 2: Key Mass Spectrometry Signatures for Brominated Compounds

| Feature | Description | Significance |

| Molecular Ion (M⁺) | The peak corresponding to the intact molecule. | Determines the molecular weight of the compound. |

| M/M+2 Isotope Pattern | A pair of peaks of nearly equal intensity, separated by 2 m/z units. | A definitive indicator for the presence of one bromine atom. msu.edulibretexts.org |

| Loss of Bromine | A fragment ion corresponding to [M-Br]⁺ (loss of 79 or 81 amu). | Confirms the compound is a bromo-derivative. |

| Alkyl Fragments | A series of peaks separated by 14 amu (-CH₂-). | Provides information about the structure of the carbon chain. msu.edu |

Infrared and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. mt.com They are particularly powerful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. fiveable.meyoutube.com

For 1-Hexadecene, 16-bromo-, the key functional groups are the carbon-carbon double bond (C=C) and the carbon-bromine bond (C-Br). The C=C stretching vibration gives rise to a characteristic peak in the IR and a strong peak in the Raman spectrum, typically in the 1640-1680 cm⁻¹ region. oup.comwikipedia.org The C-Br stretching vibration is found at lower frequencies, generally in the 500-600 cm⁻¹ range. docbrown.info

Monitoring these specific frequencies allows researchers to track reactions at either end of the molecule. For example, a reaction that consumes the double bond (e.g., hydrogenation or addition) would result in the disappearance of the ~1640 cm⁻¹ peak. Conversely, a substitution reaction that replaces the bromine atom would lead to the loss of the C-Br stretching band and the appearance of new bands corresponding to the new functional group. Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for observing the C=C backbone, while IR spectroscopy is more sensitive to the vibrations of polar bonds like C-Br. mt.coms-a-s.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 1-Hexadecene, 16-bromo-

| Functional Group | Bond | Technique | Characteristic Wavenumber (cm⁻¹) |

| Alkene | C=C Stretch | IR, Raman | 1640 - 1680 oup.comwikipedia.org |

| Alkyl Halide | C-Br Stretch | IR | 500 - 600 docbrown.info |

| Alkane | C-H Stretch | IR | 2850 - 2960 chemicalbook.com |

| Alkane | C-H Bend | IR | 1380 - 1470 chemicalbook.com |

Biological and Biomedical Research Potential of 1 Hexadecene, 16 Bromo

Antimicrobial Activity Studies

The antimicrobial properties of 1-Hexadecene (B165127), 16-bromo- and related compounds are an active area of investigation, with studies exploring their effects against both fungi and bacteria.

Antifungal Properties

A notable example of the antifungal potential of 1-Hexadecene, 16-bromo- is its identification as a constituent of Zongye essential oil, derived from the leaves of Indocalamus latifolius. Research has demonstrated the inhibitory effects of this essential oil on the growth and aflatoxin production of Aspergillus flavus, a fungus known for contaminating food and feed. oup.comsemanticscholar.org

Antibacterial Studies

While specific antibacterial studies focusing solely on 1-Hexadecene, 16-bromo- are limited, the broader class of brominated compounds has demonstrated significant antibacterial activity. The introduction of bromine into a molecule can enhance its therapeutic properties. ump.edu.pl

For instance, studies on brominated alkyl quinolones have shown that bromination can modulate antibacterial activity. nih.gov The compound 3-bromo-2-heptyl-1-hydroxyquinolin-4-one (BrHQNO) displayed increased antibiotic activity against Staphylococcus aureus compared to its non-brominated parent compound. nih.gov Similarly, the synthesis of brominated BODIPYs has yielded derivatives with better antibacterial effects than their parent compounds. rsc.org The development of cationic amphiphilic phenothiazine-based derivatives has also produced compounds with potent bactericidal activity against both Gram-positive and Gram-negative bacteria. researchgate.net These findings suggest that brominated alkenes, including derivatives of 1-Hexadecene, 16-bromo-, represent a promising avenue for the development of new antibacterial agents. researchgate.net

Enzyme Inhibition Studies

Research into the enzyme inhibition potential of compounds related to 1-Hexadecene, 16-bromo- has shown promising results, particularly in the context of acetylcholinesterase (AChE) inhibition. AChE is a critical enzyme in the nervous system of both insects and mammals. nih.govnih.gov

A study focused on developing selective and irreversible inhibitors of aphid AChE identified 16-bromo-1-hexadecanol (B1586836) as a key compound. nih.govresearchgate.net This research aimed to create insecticides with reduced toxicity to humans. The study found that certain methanethiosulfonate-containing small molecules could irreversibly inhibit greenbug aphid AChE without significantly affecting human AChE. nih.govresearchgate.net Specifically, one such inhibitor at a concentration of 6.0 µM caused 99% irreversible inhibition of the total extractable greenbug AChE activity, with no measurable inhibition of human AChE under the same conditions. nih.gov While 16-bromo-1-hexadecanol itself was used as a starting material in the synthesis of some of the tested inhibitors, this research highlights the potential of long-chain bromo-alcohols and their derivatives in targeted enzyme inhibition. nih.govnih.govresearchgate.net

Development of Bioactive Derivatives

The unique structure of 1-Hexadecene, 16-bromo- makes it a valuable starting material for the synthesis of novel bioactive derivatives with enhanced biological activities.

Synthesis of Analogs with Enhanced Biological Activity

The synthesis of analogs of existing bioactive compounds is a common strategy in drug discovery to improve efficacy and reduce side effects. rsc.orgsemanticscholar.org The presence of a terminal bromine atom and a double bond in 1-Hexadecene, 16-bromo- allows for a variety of chemical modifications.

For example, the synthesis of thiazole-based heterocyclic hybrids often utilizes phenacyl bromide in condensation reactions to create compounds with potential antimicrobial and anticancer activities. nih.gov The general principles of synthesizing bioactive derivatives from halogenated precursors are well-established. nih.govchemicalbook.com These synthetic strategies could be applied to 1-Hexadecene, 16-bromo- to generate a library of new compounds for biological screening.

Structure-Activity Relationship (SAR) Studies for Brominated Alkenes

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. spu.edu.sy For brominated alkenes, SAR studies help in designing more potent and selective drugs. nih.gov

The introduction of bromine into a molecule, a process known as bromination, can significantly alter its biological properties. ump.edu.pl This is often attributed to the formation of halogen bonds, which can favorably affect drug-target interactions. ump.edu.pl SAR studies on desmosdumotin C analogs, for instance, revealed that bromination of one of the rings enhanced cytotoxic activity against several human tumor cell lines. nih.gov

Furthermore, computational studies on the bromination reaction of alkenes provide insights into the reaction mechanisms and energetics, which can guide the synthesis of new brominated compounds with desired properties. acs.org The derivatization of biologically active organohalides is a key strategy for expanding SAR studies without resorting to de novo synthesis. researchgate.net These studies underscore the importance of the bromine atom in modulating the biological activity of organic molecules and provide a framework for the rational design of novel therapeutic agents based on the 1-Hexadecene, 16-bromo- scaffold.

Applications in Biosensors and Bioconjugation (related to 16-bromo-1-hexadecanol in glycosylation reactions)

Integration into Functionalized Biosensing Platforms

A significant application of bromo-functionalized long-chain alkanes is in the construction of biosensors. The related compound, 16-bromo-1-hexadecanol, serves as a key intermediate in the synthesis of self-assembled monolayers (SAMs) on gold surfaces, a fundamental technique in biosensor development.

In this context, 16-bromo-1-hexadecanol is utilized as a precursor to create 16-mercaptohexadecanyl glycosides. The thiol group (-SH), derived from the bromo- or hydroxyl- functionality, readily forms a stable bond with gold surfaces, leading to the formation of a well-ordered SAM. The terminal glycoside (sugar) moiety is then exposed to the solution, where it can specifically interact with and detect target biomolecules such as proteins or other carbohydrates through glycosylation reactions. This specific molecular recognition event can be transduced into a measurable signal, forming the basis of the biosensor.

The following table summarizes the role of key functional groups in the formation of these biosensing platforms:

| Functional Group | Role in Biosensor Construction |

| Thiol (-SH) | Anchors the molecule to the gold surface of the sensor chip. |

| Alkyl Chain | Provides a defined spacer and contributes to the ordering of the self-assembled monolayer. |

| Glycoside | Acts as the recognition element, binding specifically to the target analyte. |

Chemical Biology Probes Utilizing the Bromine Tag

The bromine atom in 1-Hexadecene, 16-bromo- serves as a versatile "tag" or reactive handle for the synthesis of chemical biology probes. Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. icr.ac.uk The bromine moiety allows for a variety of chemical transformations to attach reporter molecules (like fluorophores) or other functionalities.

One potential application of the bromoalkene functionality is in bioconjugation reactions, such as thiol-ene coupling. researchgate.net This type of "click chemistry" allows for the efficient and specific attachment of molecules containing a thiol group, such as cysteine residues in proteins or specifically designed labeling reagents, to the alkene of 1-Hexadecene, 16-bromo-.

The bromine atom itself can also be a site for nucleophilic substitution, enabling the linkage of the hexadecene chain to other biomolecules. This dual reactivity of the bromoalkene makes it a potentially valuable tool for creating sophisticated molecular probes. For instance, a fluorescent dye could be attached via the bromine tag, while the alkene end could be used to anchor the probe to a surface or another molecule.

The development of such probes allows researchers to investigate the localization, trafficking, and interactions of biomolecules within living cells, providing valuable insights into cellular processes in both health and disease. rsc.org

The table below outlines the potential reactions for functionalizing 1-Hexadecene, 16-bromo- for use as a chemical probe:

| Reaction Type | Functional Group Involved | Potential Application |

| Thiol-ene Coupling | Alkene | Attachment of thiol-containing molecules (e.g., peptides, fluorescent tags). researchgate.net |

| Nucleophilic Substitution | Bromine | Ligation to nucleophiles for the synthesis of complex probes. |

Future Research Directions for 1 Hexadecene, 16 Bromo

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. ijnc.ir For 1-Hexadecene (B165127), 16-bromo-, this translates into moving away from conventional methods that may rely on harsh reagents or energy-intensive conditions.

Future research will likely focus on developing synthesis routes that utilize renewable feedstocks. wordpress.com Biomass, which includes any material derived from living organisms, presents a rich source of carbon that can be transformed into valuable chemicals. wordpress.comnih.gov For instance, long-chain fatty acids, which are abundant in nature, could be enzymatically or catalytically converted into precursors for 1-Hexadecene, 16-bromo-. The enzyme OleT, a P450 peroxygenase, is known to catalyze the oxidative decarboxylation of long-chain fatty acids to produce terminal olefins, which could be a starting point for subsequent bromination. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Petrochemical-based | Biomass-derived, renewable feedstocks wordpress.com |

| Reagents | Often uses stoichiometric, potentially hazardous reagents (e.g., molecular bromine) innovareacademics.in | Catalytic systems, safer brominating agents (e.g., N-bromosuccinimide with in-situ generation) academie-sciences.frorganic-chemistry.org |

| Solvents | Chlorinated solvents, volatile organic compounds (VOCs) | Water, supercritical CO₂, bio-derived solvents (e.g., 2-methyl THF) wordpress.com |

| Energy | High-temperature reflux | Microwave-assisted synthesis, photocatalysis, lower energy pathways conicet.gov.ar |

| Waste | Higher waste generation (lower atom economy) | Minimized waste through high atom economy and catalyst recycling ijnc.ir |

Exploration of Novel Catalytic Systems

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems for producing 1-Hexadecene, 16-bromo- and its derivatives is a major area of future research. Transition-metal catalysis, in particular, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One promising frontier is the use of C-H activation/functionalization strategies. rsc.orgdmaiti.com These methods allow for the direct conversion of ubiquitous C-H bonds into more complex functionalities, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. mdpi.com For example, a future synthesis could involve the direct, regioselective bromination of a specific C-H bond on a 1-hexadecene backbone using a tailored palladium or rhodium catalyst. acs.orgscispace.com This approach enhances atom and step economy, aligning with green chemistry principles. mdpi.com

Researchers are also exploring bimetallic catalytic systems, such as Pd/Cu, which can enable reactions that are not feasible with a single metal catalyst. nih.gov Nickel-based catalysts are also gaining attention as a more earth-abundant and cost-effective alternative to palladium for cross-coupling and functionalization reactions involving bromoalkenes. nih.govacs.org Furthermore, the use of photocatalysis, which uses light to drive chemical reactions, offers a sustainable approach that can often be performed under mild conditions. nih.gov

Table 2: Overview of Novel Catalytic Systems for Future Research

| Catalytic System | Description | Potential Advantage for 1-Hexadecene, 16-bromo- |

| Palladium (Pd) Catalysis | Widely used for cross-coupling and C-H functionalization of bromoalkenes. acs.orgnih.gov | Efficient formation of new C-C bonds at the bromine terminus. |

| Nickel (Ni) Catalysis | A more sustainable alternative to palladium for similar transformations. nih.govacs.org | Cost-effective synthesis and functionalization. |

| Copper (Cu) Catalysis | Often used as a co-catalyst with palladium or for specific C-H functionalization reactions. nih.gov | Can improve reaction efficiency and enable unique transformations. |

| Photocatalysis | Uses light to activate catalysts, enabling reactions under mild conditions. nih.gov | Energy-efficient and green synthesis routes. |

| Organocatalysis | Uses small organic molecules as catalysts, avoiding potentially toxic metals. conicet.gov.ar | Metal-free synthesis pathways. |

Integration into Self-Driving Laboratories and Automated Synthesis

Table 3: Advantages of Automated Synthesis for 1-Hexadecene, 16-bromo- Research

| Feature | Benefit |

| High-Throughput Screening | Rapidly tests thousands of reaction conditions. nih.govresearchgate.net |

| AI-Driven Optimization | Machine learning algorithms predict and select the most informative experiments to run next. ncsu.edu |

| Increased Data Quality | Automated systems ensure high precision and reproducibility. nih.gov |

| Resource Efficiency | Minimizes the use of materials and human labor. ncsu.edu |

| Accelerated Discovery | Reduces the time from concept to optimized synthesis from months to days. ncsu.edu |

Advanced Characterization Techniques for In-situ Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of 1-Hexadecene, 16-bromo-. Future research will increasingly rely on advanced characterization techniques that allow for the real-time, or in-situ, monitoring of chemical reactions as they occur.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide a continuous stream of data on the concentration of reactants, intermediates, and products throughout a reaction. nih.gov This allows chemists to observe transient intermediates that might be missed by traditional offline analysis, providing invaluable mechanistic insights. For instance, monitoring the formation and consumption of key species in a catalytic cycle can help identify the rate-limiting step or potential catalyst deactivation pathways. acs.org

Ultrafast time-resolved spectroscopy can even be used to study the photodissociation dynamics of bromoalkanes, providing fundamental knowledge about the initial steps of photochemical reactions involving these compounds. pnas.org This level of detailed understanding is essential for rationally designing more efficient and selective synthetic processes.

Table 4: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Application in Synthesis of 1-Hexadecene, 16-bromo- |

| In-situ FTIR Spectroscopy | Real-time monitoring of functional group changes. nih.gov | Tracking the conversion of starting materials and formation of the C=C and C-Br bonds. |

| In-situ NMR Spectroscopy | Detailed structural information on species in solution. nih.gov | Identifying reaction intermediates and quantifying product formation. |

| Time-Resolved Mass Spectrometry | Tracking molecular weight changes over very short timescales. | Elucidating reaction mechanisms, especially in photochemical processes. pnas.org |

| X-ray Absorption Spectroscopy | Probing the electronic structure and local coordination environment of metal catalysts. pnas.org | Understanding the active state of the catalyst in transition-metal catalyzed reactions. |

Computational Design of Functional Derivatives

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict the properties and reactivity of molecules before they are ever synthesized in a lab. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure of molecules and modeling reaction mechanisms. rsc.org

For 1-Hexadecene, 16-bromo-, DFT calculations can be used to:

Model Reaction Pathways: Investigate the energetics of different proposed synthetic routes to identify the most favorable pathway. acs.orgthieme-connect.com

Predict Reactivity: Understand how the terminal alkene and the bromo- group will behave in various reactions, guiding the design of new functionalization strategies.

Design Novel Derivatives: In silico design of derivatives with specific desired properties (e.g., electronic, optical, or biological). For example, researchers could computationally screen a library of potential modifications to the 1-Hexadecene, 16-bromo- scaffold to identify candidates with enhanced affinity for a biological target.

This computational-first approach saves significant time and resources by focusing experimental efforts on the most promising candidates. The synergy between computational prediction and experimental validation is a key driver of modern materials and drug discovery. acs.org

Table 5: Applications of Computational Design

| Application | Computational Method | Goal for 1-Hexadecene, 16-bromo- |

| Mechanism Elucidation | DFT, Transition State Searching | Understand how the molecule is formed and reacts, leading to optimized conditions. acs.orgrsc.org |

| Property Prediction | QSAR, Molecular Dynamics | Predict physical, chemical, and biological properties of new derivatives. |

| Virtual Screening | Molecular Docking | Identify potential biological targets for derivatives of the compound. |

| Materials Design | DFT, Monte Carlo Simulations | Design new polymers or self-assembled materials based on the molecular scaffold. anr.fr |

Expanding Biological Applications beyond Antimicrobial Scope

While long-chain hydrocarbons and their functionalized analogs have been investigated for antimicrobial properties, the unique structure of 1-Hexadecene, 16-bromo- opens the door to a much wider range of biological applications. Future research should explore its potential in more complex and targeted biological systems.